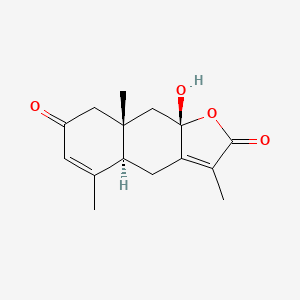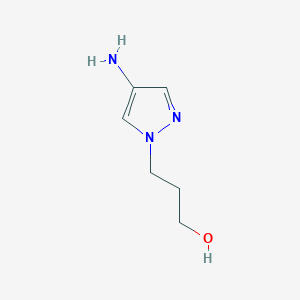![molecular formula C₃₀H₂₅Cl₂NO₇S B1142719 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester CAS No. 140916-69-4](/img/no-structure.png)
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester is a chemical compound with the CAS No. 140916-69-4. It is an intermediate in the synthesis of Relcovaptan (R143310), a selective vasopressin-1a receptor antagonist .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It is known to be an intermediate in the synthesis of Relcovaptan , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, are not directly provided in the available resources . These properties can be determined through laboratory analysis or found in specialized chemical databases.Safety And Hazards
特性
CAS番号 |
140916-69-4 |
|---|---|
製品名 |
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester |
分子式 |
C₃₀H₂₅Cl₂NO₇S |
分子量 |
614.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-ethynyl-1H-pyrazolo[3,4-b]pyridine
1207351-15-2
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
1268521-18-1
7-Vinyl-1H-pyrazolo[4,3-c]pyridine
1374652-13-7
Cyclopropyl--d4-Methyl-d2 Alcohol
1219805-67-0



![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)
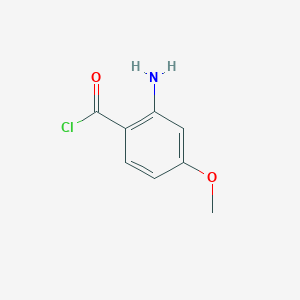
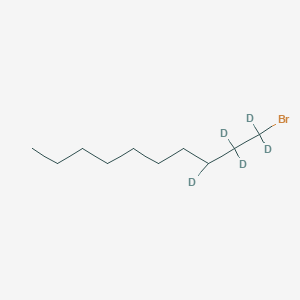
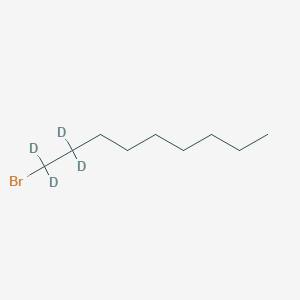
![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
